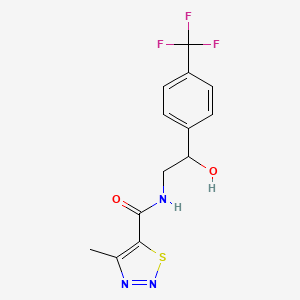

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

This compound features a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The amide nitrogen is further functionalized with a 2-hydroxyethyl chain bearing a 4-(trifluoromethyl)phenyl group. The 1,2,3-thiadiazole ring contributes to electronic diversity, influencing binding interactions in biological systems .

Properties

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O2S/c1-7-11(22-19-18-7)12(21)17-6-10(20)8-2-4-9(5-3-8)13(14,15)16/h2-5,10,20H,6H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDCZJWEEVAVFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common approach is the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 2-(4-(trifluoromethyl)phenyl)ethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Thiadiazole derivatives, including N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, have been studied for their anticancer potential. Research indicates that compounds with thiadiazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cells while sparing normal cells, highlighting their selective toxicity .

1.2 Inhibition of NF-κB Pathway

The compound has been investigated for its role in inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial in cancer progression. A related study identified a thiadiazole derivative as a potent inhibitor of this pathway, suggesting that similar compounds could be developed for therapeutic use against cancers driven by NF-κB activation .

Pharmacological Applications

2.1 Anti-inflammatory Effects

Thiadiazole compounds have shown promise in reducing inflammation. The mechanism often involves the modulation of inflammatory pathways and cytokine production. For example, compounds similar to this compound have been linked to decreased levels of pro-inflammatory cytokines in various experimental models .

2.2 Antimicrobial Activity

Research has also indicated that thiadiazole derivatives possess antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents. The presence of the trifluoromethyl group enhances their biological activity by increasing lipophilicity and metabolic stability .

Data Tables and Case Studies

Case Study: Anticancer Activity

In a study examining the effects of thiadiazole derivatives on various cancer cell lines, it was found that this compound exhibited significant cytotoxicity against leukemia and breast cancer cell lines with IC50 values below 10 µM. Importantly, these effects were accompanied by minimal toxicity to normal fibroblast cells, indicating a favorable therapeutic index .

Case Study: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of thiadiazole derivatives demonstrated that treatment with this compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) levels in an animal model of acute inflammation. This suggests potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The hydroxyl group can form hydrogen bonds with biological molecules, further influencing its activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

(a) 4-Phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide (CAS 477857-87-7)

- Structure : 1,2,3-thiadiazole with phenyl (position 4) and 4-(trifluoromethyl)phenylamide (position 5).

- Key Differences : Lacks the hydroxyethyl linker, leading to reduced polarity.

- Implications: The absence of the hydroxyl group may limit solubility but enhance membrane permeability.

(b) 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

- Structure : Thiazole core (vs. thiadiazole) with pyridinyl (position 2) and 3-(trifluoromethyl)phenylamide.

- Key Differences: Thiazole rings are less electron-deficient than thiadiazoles, altering binding kinetics.

- Biological Relevance: Thiazole carboxamides are known kinase inhibitors (e.g., BMS-354825, ), suggesting possible kinase-targeting activity for the target compound .

Functional Group and Linker Modifications

(a) N-[2-chloro-4-(trifluoromethyl)phenyl] Tetrahydropyrimidine-5-carboxamides

- Structure : Tetrahydropyrimidine core with thiourea and substituted benzaldehydes.

- Key Differences : Saturated ring vs. aromatic thiadiazole; thiourea moiety may confer distinct hydrogen-bonding interactions.

- Activity : Antimicrobial screening showed moderate efficacy, highlighting the impact of core flexibility on biological outcomes .

(b) BMS-354825 (Dasatinib Analog)

- Structure: Thiazole-5-carboxamide with aminopyrimidine and chloro-methylphenyl groups.

- Key Differences : Targets Src/Abl kinases via dual heterocyclic motifs. The target compound’s hydroxyethyl linker may reduce kinase selectivity but improve solubility.

- Data: IC₅₀ values in nanomolar ranges for leukemia cell lines; in vivo efficacy in xenograft models .

Anticancer Thiadiazole Derivatives

(a) 1,3,4-Thiadiazole-2-carboxamides

- Structure : 1,3,4-thiadiazole (vs. 1,2,3-thiadiazole) with substituted phenyl groups.

- Activity : Compounds like 6b and 11 () demonstrated IC₅₀ values of 1.61–1.98 μg/mL against HepG-2 cells.

- Comparison : The 1,2,3-thiadiazole core in the target compound may offer improved metabolic stability over 1,3,4-thiadiazoles due to reduced ring strain .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C14H13F3N2O2S

- Molecular Weight : 320.33 g/mol

The presence of the trifluoromethyl group and the thiadiazole ring contributes to its unique biological properties.

Pharmacological Activities

Research indicates that thiadiazole derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Thiadiazole compounds have shown promising results in inhibiting various cancer cell lines. For instance, studies have demonstrated that derivatives of thiadiazole can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes such as thymidylate synthase and histone deacetylases (HDAC) .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. Thiadiazole derivatives have been reported to exhibit antifungal and antibacterial activities, potentially through disruption of microbial cell wall synthesis .

- Anti-inflammatory Effects : Some studies suggest that thiadiazoles can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

The mechanisms by which this compound exerts its effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : The ability to trigger programmed cell death in malignant cells is a critical aspect of its anticancer activity.

Case Studies

Several studies have highlighted the biological activity of related thiadiazole compounds:

- Study 1 : A derivative similar to the compound was tested against MCF-7 breast cancer cells, showing an IC50 value comparable to doxorubicin, a standard chemotherapy drug .

- Study 2 : Another research focused on the anti-tubercular activity of thiadiazole derivatives, demonstrating significant efficacy against Mycobacterium tuberculosis strains .

Data Table: Biological Activities of Thiadiazole Derivatives

Q & A

Q. Critical Parameters :

- Reaction Time : Short reflux durations (1–3 minutes) to avoid side reactions .

- Solvent Choice : Acetonitrile for condensation and DMF for cyclization .

- Purification : Column chromatography or recrystallization to isolate the target product.

Basic: What analytical techniques are most reliable for structural confirmation of this compound?

Answer:

- NMR Spectroscopy : 1H and 13C NMR to confirm the presence of the hydroxyethyl group, trifluoromethylphenyl moiety, and thiadiazole ring .

- X-ray Crystallography : Resolve crystal structure details, as demonstrated for structurally similar thiazole-carboxylic acids .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z ~401.4 for C₁₈H₁₆F₃N₃O₂S).

Advanced: How can solubility limitations of this compound in aqueous media be addressed for biological assays?

Answer:

- Co-solvent Systems : Use DMSO or ethanol (≤1% v/v) to enhance solubility while maintaining cell viability .

- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) at the hydroxyethyl position without altering the thiadiazole core .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced: How should researchers reconcile contradictory reports on the antimicrobial activity of 1,2,3-thiadiazole derivatives?

Answer:

- pH Sensitivity : Activity may vary with pH due to protonation/deprotonation of functional groups (e.g., hydroxy or carboxamide) .

- Standardized Assays : Use consistent inoculum sizes, growth media, and MIC/MBC protocols across studies.

- Synergistic Effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to clarify mechanisms .

Advanced: What strategies are effective for elucidating the mechanism of action of this compound against enzymatic targets?

Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ values against purified enzymes (e.g., bacterial dihydrofolate reductase) using spectrophotometric methods .

- Molecular Docking : Model interactions between the thiadiazole-carboxamide scaffold and active sites (e.g., using AutoDock Vina) .

- Resistance Studies : Generate resistant bacterial strains via serial passaging to identify target mutations .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

-

Modify Substituents :

-

Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic interactions using 3D-QSAR models .

Advanced: What in vitro models are suitable for evaluating antitumor potential?

Answer:

- Cell Lines : Use panels of cancer cell lines (e.g., MCF-7, A549) with matched normal cells (e.g., HEK293) to assess selectivity .

- Apoptosis Assays : Measure caspase-3/7 activation and mitochondrial membrane potential (ΔΨm) via flow cytometry .

- Migration/Invasion : Test inhibition of metastasis using Boyden chamber assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.